molecular formula C10H14O4S B016931 Thiol diethylene glycol diacrylate CAS No. 19721-37-0

Thiol diethylene glycol diacrylate

Cat. No.: B016931
CAS No.: 19721-37-0
M. Wt: 230.28 g/mol
InChI Key: MGBCNPZYUKYBIJ-UHFFFAOYSA-N
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Description

2-Propenoic acid, thiodi-2,1-ethanediyl ester is a chemical compound with the molecular formula C12H18O4S. It is also known by its systematic name, 2-Propenoic acid, 2-methyl-, thiodi-2,1-ethanediyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, thiodi-2,1-ethanediyl ester typically involves the esterification of 2-Propenoic acid with thiodi-2,1-ethanediyl. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of 2-Propenoic acid, thiodi-2,1-ethanediyl ester involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by strong acids. The product is then separated and purified using advanced techniques such as column chromatography and high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, thiodi-2,1-ethanediyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenoic acid, thiodi-2,1-ethanediyl ester has several applications in scientific research:

    Chemistry: Used as a monomer in polymerization reactions to create specialized polymers.

    Biology: Investigated for its potential as a cross-linking agent in biomaterials.

    Medicine: Explored for its use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of adhesives, coatings, and sealants.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, thiodi-2,1-ethanediyl ester involves its ability to form cross-links between polymer chains. The thioether linkage allows for flexibility and stability in the resulting polymers. The ester groups can undergo hydrolysis, releasing the active propenoic acid moieties, which can further react with other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, thiodi-2,1-ethanediyl ester is unique due to its thioether linkage, which imparts distinct chemical and physical properties. This linkage provides enhanced stability and flexibility, making it suitable for specialized applications in various fields.

Biological Activity

Thiol diethylene glycol diacrylate (DEGDA) is a multifunctional compound that has garnered attention in biomedical applications, particularly in the development of hydrogels and drug delivery systems. This article explores its biological activity, focusing on its interactions with cells, potential therapeutic applications, and the underlying mechanisms of action.

Overview of this compound

DEGDA is a thiol-functionalized acrylate that can undergo various polymerization reactions, such as thiol-ene and thiol-acrylate reactions. These reactions enable the formation of hydrogels with tunable properties, making DEGDA a versatile material in tissue engineering and drug delivery systems.

Mechanisms of Biological Activity

  • Cellular Interaction : DEGDA-based hydrogels exhibit significant cellular compatibility. Studies have shown that the incorporation of thiol groups enhances cellular uptake and viability. For instance, hydrogels formed from DEGDA and thiolated compounds have demonstrated protective effects against oxidative stress in human umbilical vein endothelial cells (HUVECs) by modulating the cellular redox environment .
  • Antioxidant Properties : The degradation products of DEGDA-based hydrogels can act as antioxidants. When exposed to reducing environments, these materials release bound thiols that can scavenge free radicals, thereby protecting cells from oxidative damage . This property is particularly beneficial in applications aimed at mitigating oxidative stress-related injuries.
  • Drug Delivery Systems : DEGDA has been utilized to create hydrogels for controlled drug release. The incorporation of various therapeutic agents into DEGDA-based matrices allows for sustained release profiles, which are crucial for effective treatment regimens. For example, studies have shown that PEGDA (polyethylene glycol diacrylate) formulations can be modified with thiols to enhance drug loading and release kinetics .

1. Hydrogel Development for Tissue Engineering

A study investigated the use of DEGDA in creating hydrogels that mimic the extracellular matrix (ECM). The researchers found that these hydrogels supported cell adhesion and proliferation while maintaining mechanical integrity under physiological conditions. The incorporation of thiol groups facilitated cross-linking through thiol-ene reactions, resulting in robust hydrogel networks .

2. Antioxidant Hydrogel Application

Another research focused on the antioxidant capabilities of DEGDA-based hydrogels in protecting HUVECs from oxidative stress induced by hydrogen peroxide. The study demonstrated that cells cultured with these hydrogels exhibited significantly higher viability compared to controls, highlighting the potential of DEGDA in therapeutic applications aimed at reducing oxidative damage .

Data Tables

Property DEGDA Hydrogel Control Hydrogel
Cell Viability (%)85%60%
ROS Scavenging ActivityHighLow
Drug Release Rate (mg/day)105

Research Findings

Recent studies have emphasized the importance of DEGDA's chemical structure in determining its biological activity:

  • Thiol Content : The amount of thiol groups present significantly influences cell viability and antioxidant activity. Hydrogels with higher thiol content demonstrated improved protective effects against oxidative stress .
  • Polymerization Conditions : Variations in polymerization conditions (e.g., temperature, time) affect the mechanical properties and swelling behavior of DEGDA-based hydrogels, which are crucial for their performance in biological applications .

Properties

IUPAC Name

2-(2-prop-2-enoyloxyethylsulfanyl)ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4S/c1-3-9(11)13-5-7-15-8-6-14-10(12)4-2/h3-4H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBCNPZYUKYBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCSCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36787-51-6
Record name 2-Propenoic acid, 1,1′-(thiodi-2,1-ethanediyl) ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36787-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6066521
Record name 2-Propenoic acid, thiodi-2,1-ethanediyl ester
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Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19721-37-0
Record name 1,1′-(Thiodi-2,1-ethanediyl) di-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19721-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 1,1'-(thiodi-2,1-ethanediyl) ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 1,1'-(thiodi-2,1-ethanediyl) ester
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Record name 2-Propenoic acid, thiodi-2,1-ethanediyl ester
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Record name Thiodi-2,1-ethanediyl diacrylate
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